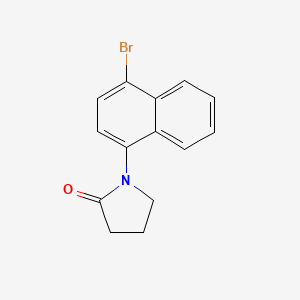
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one is an organic compound that features a pyrrolidin-2-one ring attached to a 4-bromonaphthalene moiety
Métodos De Preparación
The synthesis of 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromonaphthalene and pyrrolidin-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidin-2-one, making it more nucleophilic.
Coupling Reaction: The deprotonated pyrrolidin-2-one then undergoes a nucleophilic substitution reaction with 4-bromonaphthalene, typically in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of substituted derivatives.
Hydrolysis: The pyrrolidin-2-one ring can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways by altering the activity of key enzymes and receptors, leading to changes in cellular metabolism and function.
Comparación Con Compuestos Similares
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-(4-Chloronaphthalen-1-yl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom, resulting in different reactivity and biological activity.
1-(4-Fluoronaphthalen-1-yl)pyrrolidin-2-one: The presence of a fluorine atom imparts unique electronic properties, making it useful in different applications compared to the bromine analog.
1-(4-Methylnaphthalen-1-yl)pyrrolidin-2-one: The methyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-12-7-8-13(16-9-3-6-14(16)17)11-5-2-1-4-10(11)12/h1-2,4-5,7-8H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUWERCOIZRRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














